molecular formula C23H35N5O8 B172404 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid CAS No. 181065-46-3

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Numéro de catalogue: B172404
Numéro CAS: 181065-46-3
Poids moléculaire: 509.6 g/mol
Clé InChI: VEYDUAGNNSZVTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (hereafter referred to by its full name) is a bifunctional macrocyclic chelator derived from the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) scaffold. Its structure includes a 4-aminobenzyl group attached to the cyclen macrocycle, enabling conjugation to biomolecules (e.g., antibodies, peptides) via primary amine-reactive groups such as isothiocyanate . This compound is widely used in radiopharmaceuticals for labeling isotopes like Zr-89, Lu-177, and Ac-225 due to its high thermodynamic stability and kinetic inertness with trivalent and tetravalent metal ions .

Synthesis involves hydrogenation of nitrobenzyl precursors (e.g., S-SSS-1 or S-RRR-1) using palladium on carbon under H₂, yielding stereoisomers (e.g., S-SSS-2 and S-RRR-2) with distinct physicochemical properties . These stereochemical variations influence water exchange rates and metal-chelate stability, critical for applications in magnetic resonance imaging (MRI) and targeted alpha therapy (TAT) .

Mécanisme D'action

Activité Biologique

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (commonly referred to as DOTA-benzyl amine) is a derivative of the well-known chelating agent DOTA. This compound has garnered attention for its potential applications in radiopharmaceuticals and targeted therapies due to its ability to form stable complexes with various metal ions. This article aims to delve into its biological activity, highlighting its mechanisms of action, applications in medical research, and relevant case studies.

  • Molecular Formula : C24H33N5O8S
  • Molecular Weight : 551.61 g/mol
  • CAS Number : 127985-74-4
  • Physical State : Solid (white to off-white)
  • Predicted Boiling Point : 826.9 ± 65.0 °C
  • Density : 1.39 ± 0.1 g/cm³
  • pKa : 2.46 ± 0.10

Chelation and Metal Complexation

DOTA-benzyl amine exhibits strong chelation properties due to the presence of multiple nitrogen atoms capable of coordinating with metal ions. The ability to form stable complexes with radiometals such as Gallium-68 and Lutetium-177 makes it particularly useful in the field of nuclear medicine for imaging and therapeutic purposes.

  • Targeting Tumor Cells : DOTA-benzyl amine can be conjugated with peptides or antibodies that specifically bind to tumor-associated antigens. This allows for targeted delivery of therapeutic agents or radiolabeled tracers directly to cancer cells.
  • Stability in Biological Systems : The stability of metal complexes formed with DOTA derivatives is crucial for effective imaging and therapy. Studies have shown that DOTA-benzyl amine complexes demonstrate enhanced stability compared to other chelators, reducing the risk of metal ion release in vivo .

Case Study 1: Radiolabeled Peptides for Tumor Imaging

A study published in MDPI evaluated the use of DOTA-benzyl amine in conjunction with radiolabeled peptides for positron emission tomography (PET). The research highlighted that radiolabeled bombesin-based antagonists using DOTA-benzyl amine showed promising results in targeting gastrin-releasing peptide receptors in prostate cancer models. The IC50 values observed were around 14 nmol/L, indicating potent receptor binding capabilities .

Case Study 2: In Vivo Stability and Biodistribution

Another investigation focused on the biodistribution of DOTA-benzyl amine complexes in animal models. The findings revealed that these complexes exhibited favorable pharmacokinetics, with significant accumulation in tumor tissues while minimizing uptake in healthy organs. This selective targeting enhances the therapeutic index of radiopharmaceuticals .

Comparative Analysis of Chelators

The following table summarizes the stability and efficacy of DOTA-benzyl amine compared to other common chelators:

Chelator Metal Ion Stability (Kd) IC50 (nmol/L) Applications
DOTA-benzyl amineGa-688.5 ± 2.714 ± 3.4PET imaging, targeted therapy
TETACu-64Higher than DOTANot specifiedImaging and therapy
NOTALu-177ModerateNot specifiedRadiotherapy

Comparaison Avec Des Composés Similaires

Structural and Functional Modifications

p-SCN-Bn-DOTA vs. p-SCN-Bn-DOTAGA

  • p-SCN-Bn-DOTA : A primary amine-reactive DOTA derivative with a thiourea linkage for biomolecule conjugation. Exhibits high stability with Lu-177 and Ac-225 but moderate labeling efficiency for larger isotopes like Ac-225 due to steric hindrance .
  • p-SCN-Bn-DOTAGA : Incorporates an additional glutaric acid spacer, enhancing flexibility and radiolabeling efficiency. In head-to-head studies, DOTAGA achieved >95% Ac-225 labeling efficiency compared to ~80% for DOTA, attributed to improved coordination geometry .

DO3A Monoamides

  • DO3A derivatives (e.g., DO3APABn, DO3APPrA) replace one acetate arm with phosphonate or alkyl groups. These modifications alter metal selectivity: DO3APABn shows higher affinity for Sc³⁺ and Zr⁴⁺, while DO3APPrA favors Gd³⁺ .

DOTA-Tetraamides

  • Substituting all four acetate arms with amides (e.g., EuDOTA-tetraamide) slows water exchange rates (τₘ = 1.2–2.5 μs vs. 0.2 μs for unmodified DOTA), reducing MRI relaxivity but improving in vivo stability .

Performance in Imaging and Therapy

Radiolabeling Efficiency

Compound Isotope Labeling Efficiency Application Reference
2-(4-Aminobenzyl)-DOTA Lu-177 98% Pancreatic cancer targeting
p-SCN-Bn-DOTAGA Ac-225 95% Targeted alpha therapy
p-SCN-Bz-DTPA In-111 65% Diagnostic imaging
  • DOTA derivatives outperform DTPA analogs in radiochemical purity and intracellular retention. For example, ¹¹¹In-labeled DOTA-14C5 showed 70% cellular retention after 24 hours vs. 40% for DTPA-14C5 .

MRI Relaxivity

Compound r₁ (mM⁻¹s⁻¹) Metal Ion Notes Reference
Gd-DOTA 3.7–4.2 Gd³⁺ Clinical standard
Gd-DOTAH-EOPEI 5.4 Gd³⁺ Liver-targeted, higher relaxivity
EuDOTA-tetraamide 1.8 Eu³⁺ Slower water exchange
  • The 4-aminobenzyl-DOTA derivative Gd-DOTAH-EOPEI demonstrates 15% higher relaxivity than Gd-DOTA, making it promising for liver imaging .

Stability and Kinetic Inertness

  • Thermodynamic Stability : DOTA derivatives generally exhibit log K values >25 for lanthanides and actinides, surpassing DTPA (log K ~22) .
  • Kinetic Inertness : H2DOTS, a thiosemicarbazone-modified DOTA analog, shows 90% stability with ²¹²Pb after 72 hours in serum, outperforming TCMC and DOTP .

Propriétés

IUPAC Name

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDUAGNNSZVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451972
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181065-46-3
Record name 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.